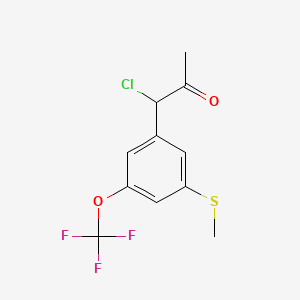
1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, an ethyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene typically involves the bromination of 5-ethyl-2-fluorobenzene followed by the introduction of a propyl group. One common method is the reaction of 5-ethyl-2-fluorobenzene with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and recrystallization can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 5-ethyl-2-fluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is 5-ethyl-2-fluorobenzene.
Scientific Research Applications
1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-2-fluorobenzene: Lacks the ethyl group, which may affect its reactivity and applications.
1-(3-Bromopropyl)-5-methyl-2-fluorobenzene: Contains a methyl group instead of an ethyl group, which can influence its chemical properties and biological activity.
1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene: The position of the ethyl group is different, which can affect the compound’s steric and electronic properties.
Uniqueness
1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both an ethyl group and a fluorine atom can enhance its reactivity and selectivity in various chemical reactions. Additionally, the bromopropyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H14BrF |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
KOOUTGNUDNRXMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


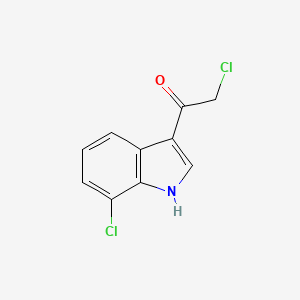

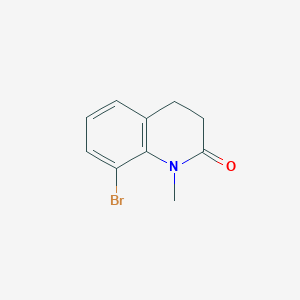

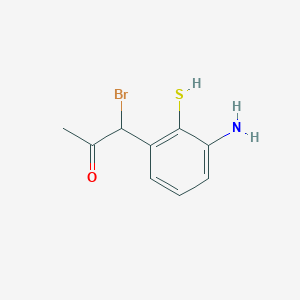
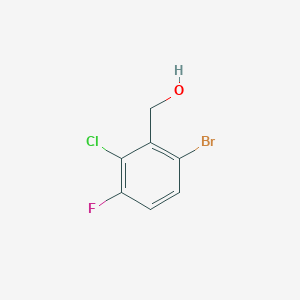
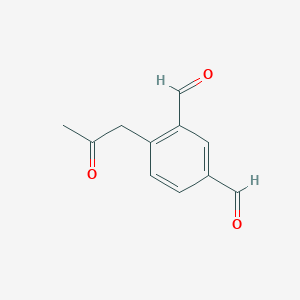

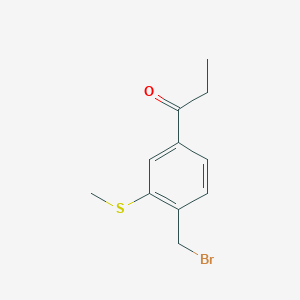
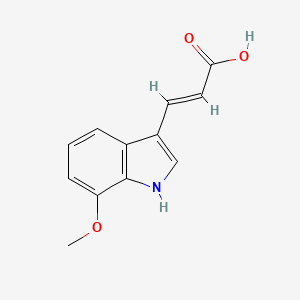
![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)
![[2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)
